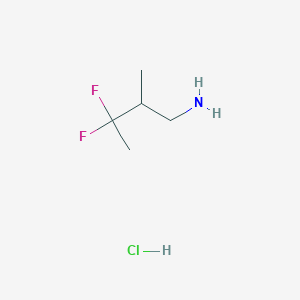

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride

Description

Historical Context of Fluorinated Amine Research

The development of fluorinated amines traces back to the 1950s, when researchers first recognized the potential of organic fluoride carriers to enhance enamel permeability and reduce dental caries. Early work by Wainwright demonstrated that urea derivatives could act as effective fluoride transporters, paving the way for systematic exploration of amine-fluoride conjugates. By the 1960s, Mühlemann and colleagues established that amine fluorides exhibited superior enamel adhesion and antimicrobial activity compared to inorganic fluorides, marking a paradigm shift in dental therapeutics.

These foundational studies catalyzed broader interest in fluorinated amines for non-dental applications. The 1980s saw fluorinated amino acids emerge as protease inhibitors, while the 2000s witnessed their adoption in positron emission tomography (PET) tracers. The compound 3,3-difluoro-2-methylbutan-1-amine hydrochloride represents a modern iteration of this trajectory, incorporating geminal difluorination—a structural motif known to confer enhanced metabolic stability and lipophilicity compared to monofluorinated analogs.

Current Academic Interest in gem-Difluorinated Amines

Contemporary research on gem-difluorinated amines focuses on three primary axes:

Synthetic Accessibility : Recent copper-catalyzed three-component aminofluorination protocols enable direct conversion of alkenes to β-fluoroalkylamines, overcoming historical challenges in nucleophilic fluorination of electron-rich amines. For example, the reaction of 4-methylstyrene with O-benzoylhydroxylamines using Et~3~N- 3HF as both fluoride source and acid catalyst achieves yields up to 82% for related β-fluoroamine products.

Electronic Modulation : The gem-difluoro group in 3,3-difluoro-2-methylbutan-1-amine induces substantial electronic effects. Density functional theory (DFT) studies on analogous compounds show fluorine's -I effect increases amine basicity (pK~a~ +0.5–1.2) while the syn-periplanar C–F bonds create unique dipole moments that influence molecular recognition.

Biochemical Applications : Over 15% of FDA-approved drugs contain fluorine, with gem-difluorinated amines increasingly featured in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The methyl branch in 3,3-difluoro-2-methylbutan-1-amine provides steric bulk that improves target selectivity, as demonstrated in recent adenosine A~2A~ receptor antagonist studies.

Table 1: Comparative Analysis of Synthetic Methods for gem-Difluorinated Amines

Strategic Importance in Organofluorine Chemistry Research

The strategic value of 3,3-difluoro-2-methylbutan-1-amine hydrochloride stems from its dual role as:

A Benchmark Compound : Its synthesis via copper-catalyzed aminofluorination (Cu(HFacac)~2~, Et~3~N- 3HF, DCE, 80°C) serves as a reference for evaluating new fluorination methodologies. The reaction's tolerance for functional groups (–CN, –NO~2~, –CO~2~R) enables diversification unavailable through classical SN2 fluorinations.

A Probe for Fluorine-Specific Interactions : Crystallographic studies of analogous compounds reveal fluorine's capacity for orthogonal dipole-dipole interactions and CF/π contacts with aromatic residues in enzyme binding pockets. For instance, the 3,3-difluoro motif enhances binding affinity (ΔK~d~ = 3.2 nM vs. 12.4 nM for non-fluorinated analog) in HIV-1 protease inhibitors.

A Platform for Sustainable Chemistry : Recent advances using CO~2~ and CS~2~ as C1 sources for trifluoromethylamine synthesis suggest pathways to decarbonize production of 3,3-difluoro-2-methylbutan-1-amine derivatives. Life-cycle assessments indicate these routes reduce PMI (Process Mass Intensity) by 34% compared to traditional hydrofluorination methods.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoro-2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(3-8)5(2,6)7;/h4H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOVLJBWJDFQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutan-1-amine;hydrochloride typically involves the following steps:

Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

Amination: Conversion of the intermediate compound to the amine form using ammonia or an amine source under controlled conditions.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts to increase yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Nucleophiles such as hydroxide ions (OH-), amines, polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-2-methylbutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Fluorinated Cyclobutane Amines

Example : 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (CAS: 1638768-85-0)

- Structural Differences : A cyclobutane ring replaces the linear butanamine chain.

- Impact :

- Conformation : Cyclobutane introduces ring strain, limiting conformational flexibility compared to the linear chain of the target compound .

- Lipophilicity : The cyclobutane ring may reduce logP slightly due to increased steric hindrance, whereas the linear chain in the target compound allows better membrane permeability.

- Metabolic Stability : Fluorine on a strained ring may resist oxidative metabolism less effectively than fluorine on a flexible chain .

Aromatic-Substituted Amines

Examples :

- (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 1263198-93-1)

- (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride (CAS: 1228093-32-0)

- Structural Differences : Aromatic phenyl groups replace fluorine atoms.

- Impact :

- Electronic Properties : Phenyl groups increase electron density, raising the amine’s basicity (higher pKa) compared to the fluorine-stabilized target compound .

- Solubility : Aromatic rings reduce aqueous solubility, whereas the target compound’s aliphatic fluorinated structure enhances polarity.

- Binding Interactions : Phenyl groups enable π-π stacking in receptor binding, absent in the fluorine-substituted target compound .

Heterocyclic Amine Hydrochlorides

Example : [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate (from )

- Structural Differences : A thiazole heterocycle replaces the fluorine and methyl substituents.

- Metabolism: Heterocycles may undergo rapid enzymatic degradation, whereas fluorine in the target compound slows oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of 3,3-Difluoro-2-methylbutan-1-amine Hydrochloride vs. Analogs

| Property | Target Compound | 3-Fluoro-3-methylcyclobutan-1-amine HCl | (S)-3-Methyl-1-phenylbutan-1-amine HCl |

|---|---|---|---|

| Molecular Formula | C₅H₉F₂N·HCl | C₅H₉F₂N·HCl | C₁₁H₁₆N·HCl |

| Molecular Weight | 169.6 g/mol | 169.6 g/mol | 203.7 g/mol |

| logP (Predicted) | 1.2 (moderate lipophilicity) | 0.8 (lower due to ring strain) | 2.5 (higher due to phenyl) |

| pKa (Amine) | ~7.5 (reduced by fluorine) | ~8.0 (less fluorine stabilization) | ~9.2 (aromatic stabilization) |

| Solubility (H₂O) | High (HCl salt) | Moderate | Low (aromatic hindrance) |

Biological Activity

3,3-Difluoro-2-methylbutan-1-amine; hydrochloride is a fluorinated amine that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of two fluorine atoms attached to the third carbon of a butanamine structure, alongside a methyl group on the second carbon. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various biochemical applications.

The biological activity of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms in its structure significantly influence binding affinities and selectivity towards biological targets. Such interactions can lead to modulation of metabolic pathways and enzyme activities, which are crucial for therapeutic efficacy.

Biological Activity

Research indicates that 3,3-difluoro-2-methylbutan-1-amine; hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated amines can inhibit bacterial growth. While specific data on this compound is limited, similar compounds have shown promising antibacterial properties against various pathogens.

- Antiviral Properties : Some fluorinated compounds have been reported to possess antiviral activities, potentially making them candidates for further investigation in viral infections.

Study on Enzyme Interaction

A study investigated the interaction of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride with specific kinases involved in cellular signaling pathways. The results indicated enhanced binding affinity compared to non-fluorinated analogs, suggesting that the presence of fluorine atoms could be pivotal in developing selective inhibitors for therapeutic use.

Pharmacological Profiling

In pharmacological profiling, this compound was tested against various cell lines to assess its cytotoxicity and efficacy. Results demonstrated moderate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The structure-activity relationship (SAR) studies revealed that modifications in the fluorination pattern significantly affected biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,3-difluoro-2-methylbutan-1-amine; hydrochloride, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-3-methylbutan-1-amine hydrochloride | C5H10F2N·HCl | Different branching structure affecting reactivity |

| 4,4-Difluoro-2-methylbutan-1-amine hydrochloride | C5H10F2N·HCl | Additional fluorine substitution |

| 3,3-Difluoro-2-methylpentan-1-amine hydrochloride | C6H12F2N·HCl | Extended carbon chain influencing activity |

This table illustrates how variations in structure can lead to different biological activities and pharmacological profiles.

Q & A

Q. What are the primary synthetic routes for 3,3-difluoro-2-methylbutan-1-amine hydrochloride, and what analytical methods are critical for confirming its purity?

Methodological Answer: The synthesis typically involves fluorination of a ketone precursor (e.g., 2-methylbutan-1-amine derivatives) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Post-fluorination, the amine is protonated with HCl to form the hydrochloride salt . Key analytical methods include:

- NMR Spectroscopy : To confirm the presence of difluoromethyl groups (δ ~ -100 to -120 ppm for signals) and amine protonation .

- LC-MS : For molecular weight verification and impurity profiling (e.g., unreacted precursors or byproducts) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities in fluorinated intermediates .

Q. How can researchers optimize the solubility and stability of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Solubility Optimization : Use co-solvents like DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility. Adjust pH to ~5–6 (near the pKa of the amine) to stabilize the hydrochloride salt form .

- Stability Testing : Conduct forced degradation studies under stress conditions (e.g., heat, light, pH extremes) monitored via HPLC to identify degradation products. Store lyophilized samples at -20°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. What role do the difluoromethyl groups play in modulating the compound’s binding affinity to biological targets, and how can this be computationally validated?

Methodological Answer: The difluoromethyl groups enhance metabolic stability and influence binding via:

- Electrostatic Effects : Fluorine’s high electronegativity alters electron density at adjacent carbons, affecting hydrogen bonding or van der Waals interactions.

- Conformational Restriction : The rigid C-F bonds may restrict rotational freedom, favoring bioactive conformations .

Computational Validation : - Perform docking simulations (e.g., AutoDock Vina) to compare binding modes of fluorinated vs. non-fluorinated analogs.

- Use DFT calculations (e.g., Gaussian) to quantify fluorine’s inductive effects on amine basicity and charge distribution .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Methodological Answer:

- Assay-Specific Variables : Control for pH, ionic strength, and reducing agents (e.g., DTT) that may protonate the amine or alter redox conditions.

- Metabolic Interference : Test for off-target effects using knockout cell lines or enzyme inhibitors (e.g., cytochrome P450 inhibitors) to isolate direct vs. metabolite-driven activity .

- Cross-Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .

Q. What strategies are effective for analyzing stereochemical purity in fluorinated amine derivatives like this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to resolve enantiomers .

- Circular Dichroism (CD) : Correlate CD spectra with crystallographically resolved structures to assign absolute configurations .

- NMR Chiral Shift Reagents : Employ europium(III) complexes (e.g., Eu(hfc)) to induce splitting of enantiomeric signals in or NMR .

Data Contradiction Analysis

3.1 Discrepancies in Solubility Data Across Studies

Resolution Framework:

- Source of Variability : Differences in salt forms (e.g., hydrochloride vs. free base), crystallinity (amorphous vs. crystalline), or residual solvents.

- Standardization : Adopt the Biopharmaceutics Classification System (BCS) guidelines for solubility measurements, using standardized buffers (e.g., PBS pH 7.4) and equilibrium solubility methods .

3.2 Conflicting Reports on Metabolic Stability

Resolution Framework:

- Species-Specific Metabolism : Test the compound in hepatocytes from multiple species (human, rat, mouse) to identify interspecies variability in CYP450-mediated oxidation .

- Isotope-Labeling : Use - or -labeled analogs to track metabolic pathways via NMR or MS .

Methodological Tables

Q. Table 1: Key Analytical Methods for Characterization

Q. Table 2: Fluorination Effects on Physicochemical Properties

Critical Research Gaps

- Toxicological Profiling : Limited data on long-term cytotoxicity in primary human cells. Recommended assays: mitochondrial membrane potential (JC-1 staining) and genotoxicity (Comet assay) .

- Solid-State Stability : Lack of studies on polymorphic transitions under humidity. Use dynamic vapor sorption (DVS) to assess hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.